MN-25-2-Methyl derivative

説明

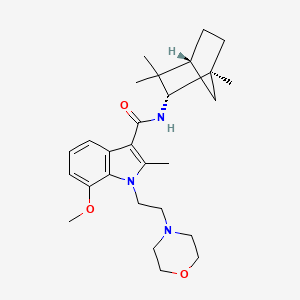

MN-25-2-Methyl derivative, formally known as 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor ligand. It has significant binding affinity for both central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), making it a valuable compound for research in cannabinoid receptor pharmacology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MN-25-2-Methyl derivative involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.

Introduction of the morpholine moiety: This step involves the alkylation of the indole nitrogen with a morpholine derivative.

Attachment of the bicyclic heptane group: This is done through a series of coupling reactions, often involving organometallic reagents.

Methoxylation and methylation: These steps introduce the methoxy and methyl groups at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

MN-25-2-Methyl derivative undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized at the indole ring or the morpholine moiety.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced carboxamides, and substituted indole compounds .

科学的研究の応用

MN-25-2-Methyl derivative has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

Biology: Investigated for its binding affinity and activity at cannabinoid receptors, contributing to the understanding of endocannabinoid system.

Medicine: Explored for potential therapeutic applications in pain management, anti-inflammatory treatments, and neuroprotection.

作用機序

MN-25-2-Methyl derivative exerts its effects primarily through binding to cannabinoid receptors CB1 and CB2. The binding affinity is higher for CB1 receptors in the central nervous system, leading to modulation of neurotransmitter release and various physiological effects. The compound also interacts with CB2 receptors in peripheral tissues, influencing immune responses and inflammation .

類似化合物との比較

Similar Compounds

MN-25: A parent compound with similar structure but lacking the 2-methyl group.

JWH-018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor binding profile.

Uniqueness

MN-25-2-Methyl derivative is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids. The presence of the 2-methyl group and the morpholine moiety enhances its selectivity and potency at cannabinoid receptors .

生物活性

The compound MN-25, also known as UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb. This derivative acts as a selective agonist for peripheral cannabinoid receptors, particularly the CB2 receptor, with notable implications for therapeutic applications. This article delves into the biological activity of the MN-25-2-methyl derivative, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of MN-25 is , with a molar mass of approximately 439.6 g/mol. The compound features an indole structure with a 2-methyl substitution, which significantly influences its receptor affinity and selectivity.

Table 1: Structural Characteristics of MN-25

| Property | Value |

|---|---|

| IUPAC Name | N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide |

| Molecular Formula | C26H37N3O3 |

| Molar Mass | 439.6 g/mol |

| CB1 Receptor Affinity | Ki = 245 nM |

| CB2 Receptor Affinity | Ki = 11 nM |

Receptor Interaction

The this compound exhibits a unique affinity profile compared to its parent compound. It has been reported to have a Ki value of 8 nM at the CB1 receptor and 29 nM at the CB2 receptor, indicating a reversed selectivity compared to typical 2-methyl derivatives that usually favor CB2 receptors . This altered affinity suggests potential for varying therapeutic effects, particularly in pain management and inflammatory conditions.

Pharmacological Effects

Research indicates that MN-25 derivatives possess significant biological activities, including:

- Antinociceptive Effects : Studies have demonstrated that MN-25 can modulate pain pathways through its action on cannabinoid receptors, suggesting potential applications in pain relief therapies.

- Anti-inflammatory Activity : The compound's interaction with CB2 receptors is linked to reduced inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- In Vivo Studies : Animal models have shown that administration of MN-25 results in decreased pain responses and reduced inflammatory markers in tissues . These findings support its potential as a therapeutic agent in managing chronic pain and inflammation.

- Comparative Studies : When compared to other cannabinoids, MN-25 demonstrated superior efficacy in reducing hyperalgesia without the psychoactive effects commonly associated with CB1 receptor activation .

- Mechanistic Insights : Molecular docking studies suggest that the binding interactions of MN-25 with cannabinoid receptors involve critical amino acid residues that stabilize its conformation within the binding pocket, enhancing its biological activity .

Table 2: Summary of Biological Activities

特性

IUPAC Name |

7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGGOMMJKYRJR-JRLVAEJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023638 | |

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501927-29-3 | |

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。